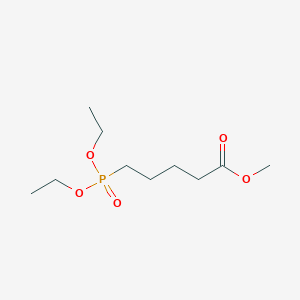

Methyl 5-diethoxyphosphorylpentanoate

Description

Historical Context and Evolution of Phosphonate (B1237965) Ester Chemistry

The journey of phosphonate ester chemistry began in the late 19th century. A pivotal moment was the discovery of the Michaelis-Arbuzov reaction in 1898 by August Michaelis and its subsequent extensive exploration by Aleksandr Arbuzov. This reaction, which involves the formation of a phosphonate from a trialkyl phosphite (B83602) and an alkyl halide, remains a fundamental and widely used method for creating the carbon-phosphorus bond. The development of this and other synthetic methodologies has paved the way for the creation of a vast array of phosphonate esters with diverse functionalities.

Significance of Phosphonate Esters in Contemporary Organic Synthesis

Phosphonate esters are highly valued in modern organic synthesis primarily for their role in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene. wikipedia.orgyoutube.com A key advantage of the HWE reaction is its propensity to form (E)-alkenes with high stereoselectivity. wikipedia.org Furthermore, the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.org

Phosphonate esters are also recognized for their applications in medicinal chemistry and materials science. researchgate.net Their structural similarity to phosphates allows them to act as stable bioisosteres in drug design. researchgate.net

Structural Elucidation and Molecular Framework of Methyl 5-diethoxyphosphorylpentanoate

The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a five-carbon pentanoate chain. The pentanoate chain is terminated with a methyl ester group.

Table 1: Structural and Chemical Properties of this compound and a Close Analog

| Property | This compound | Ethyl 5-diethoxyphosphorylpentanoate |

| Molecular Formula | C10H21O5P | C11H23O5P |

| IUPAC Name | Methyl 5-(diethoxyphosphoryl)pentanoate | Ethyl 5-(diethoxyphosphoryl)pentanoate |

| CAS Number | Not definitively available | 2323-74-2 nih.gov |

| Molecular Weight | 252.24 g/mol (calculated) | 266.27 g/mol nih.gov |

Note: Data for this compound is calculated or inferred due to the limited availability of specific experimental data. Data for the ethyl analog is provided for comparison.

The structural characterization of such compounds typically relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the ¹H NMR spectrum, one would expect to see characteristic signals for the methyl ester protons, the methylene (B1212753) protons of the pentanoate chain, and the ethoxy groups attached to the phosphorus atom. The ³¹P NMR spectrum would show a single characteristic peak, confirming the presence of the phosphonate group.

Overview of Research Trajectories Pertaining to this compound and Analogous Phosphonate Systems

Research involving this compound and its analogs primarily revolves around their application as reagents in the Horner-Wadsworth-Emmons reaction. The presence of the terminal ester group makes these molecules valuable building blocks for the synthesis of more complex molecules, particularly those containing an α,β-unsaturated ester moiety.

These functionalized phosphonates can be used to introduce long-chain unsaturated ester functionalities into various molecular scaffolds. This is particularly relevant in the synthesis of natural products and their analogs, where such structural motifs are common. The reactivity of the phosphonate carbanion allows for the formation of carbon-carbon double bonds under relatively mild conditions, making it a favored method in multi-step syntheses.

While specific research exclusively focused on this compound is not extensively documented in readily accessible literature, the broader class of ω-phosphonoalkyl esters is of significant interest. The synthesis of these compounds is often achieved through a Michaelis-Arbuzov reaction between a trialkyl phosphite and a haloalkyl ester.

Table 2: Key Synthetic Reactions Involving Phosphonate Esters

| Reaction | Description | Significance |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester. | Fundamental method for creating the C-P bond. |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. wikipedia.org | Provides high (E)-selectivity for alkene formation and easy byproduct removal. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H21O5P |

|---|---|

Molecular Weight |

252.24 g/mol |

IUPAC Name |

methyl 5-diethoxyphosphorylpentanoate |

InChI |

InChI=1S/C10H21O5P/c1-4-14-16(12,15-5-2)9-7-6-8-10(11)13-3/h4-9H2,1-3H3 |

InChI Key |

KIKKAUMBOREVED-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCC(=O)OC)OCC |

Origin of Product |

United States |

Reactivity Profiles and Transformative Chemistry of Methyl 5 Diethoxyphosphorylpentanoate

The Horner-Wadsworth-Emmons (HWE) Olefination: Mechanistic and Stereochemical Aspects

The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that utilizes stabilized phosphonate (B1237965) carbanions to react with aldehydes or ketones, yielding predominantly E-alkenes. wikipedia.org This reaction, a significant modification of the Wittig reaction, was defined by Leopold Horner, William S. Wadsworth, and William D. Emmons. wikipedia.org The mechanism commences with the deprotonation of the phosphonate, followed by a nucleophilic attack on the carbonyl compound. wikipedia.orgnrochemistry.com This leads to the formation of an oxaphosphetane intermediate, which then eliminates to form the alkene. nrochemistry.comyoutube.com The stereochemistry of the final product is largely determined by steric factors during the formation of the oxaphosphetane intermediate. alfa-chemistry.comorganic-chemistry.org

The crucial first step in the HWE reaction involving Methyl 5-diethoxyphosphorylpentanoate is the deprotonation of the α-carbon to the phosphorus atom, generating a phosphonate-stabilized carbanion. wikipedia.org The acidity of the α-protons is significantly increased due to the presence of two electron-withdrawing groups: the phosphonate group (P=O) and the methyl ester group (-COOCH₃). This dual stabilization facilitates the removal of a proton by a moderately strong base.

Common bases used for this deprotonation include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.orgwpmucdn.com The resulting carbanion is a soft, highly stabilized nucleophile. youtube.comreddit.com Unlike the ylides used in the Wittig reaction, these phosphonate-stabilized carbanions are generally more nucleophilic but less basic. wikipedia.org This enhanced nucleophilicity allows them to react efficiently with a wide range of electrophiles, including sterically hindered ketones. orgsyn.org

Once generated, the stabilized carbanion of this compound undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is typically the rate-limiting step of the reaction. wikipedia.org The high nucleophilicity of the phosphonate carbanion ensures efficient reaction with a broad spectrum of carbonyl compounds. orgsyn.orgalfa-chemistry.com

The reaction proceeds through the following key steps:

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon, forming a tetrahedral betaine-like intermediate. youtube.comwpmucdn.com

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane. nrochemistry.comnih.gov

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a water-soluble dialkylphosphate salt byproduct. nrochemistry.comyoutube.com

The ease of removal of this phosphate (B84403) byproduct by aqueous extraction is a significant practical advantage of the HWE reaction over the Wittig reaction, which produces triphenylphosphine (B44618) oxide. alfa-chemistry.comwikipedia.org

A defining feature of the HWE reaction is its inherent stereoselectivity. When using standard stabilized phosphonates like this compound, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgyoutube.com This selectivity arises from the reversibility of the initial carbanion addition and oxaphosphetane formation, allowing for equilibration to the most stable transition state. wikipedia.orgyoutube.com In this transition state, the bulky substituents on the aldehyde/ketone and the phosphonate preferentially adopt an anti-orientation to minimize steric strain, which ultimately leads to the E-olefin. alfa-chemistry.comyoutube.com However, this stereochemical outcome can be manipulated and even reversed through strategic modifications to the phosphonate reagent and the reaction conditions. nih.govresearchgate.net

To overcome the inherent E-selectivity of the classical HWE reaction, modifications to the phosphonate structure have been developed to favor the formation of (Z)-alkenes.

Still-Gennari Reagents: This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. nih.govthieme-connect.com These electronegative groups are thought to accelerate the rate of elimination from the kinetically favored syn-betaine/cis-oxaphosphetane intermediate, preventing equilibration to the more stable anti-intermediate. youtube.comthieme-connect.com This kinetic control results in the formation of the (Z)-alkene with high selectivity. enamine.net

Ando Reagents: Another approach to achieving Z-selectivity involves the use of phosphonates bearing bulky diaryl groups on the phosphorus atom. thieme-connect.comtcichemicals.com The steric hindrance imposed by these large aryl substituents is believed to favor a transition state that leads to the Z-isomer. nih.govelsevierpure.com These reagents have proven to be practical and effective for producing Z-α,β-unsaturated esters. tcichemicals.com

| Reagent Type | Key Structural Feature | Typical Stereochemical Outcome | Governing Principle |

|---|---|---|---|

| Standard (e.g., Diethoxyphosphoryl) | Alkyl esters (e.g., -OEt) | (E)-alkene | Thermodynamic Control |

| Still-Gennari | Electron-withdrawing esters (e.g., -OCH₂CF₃) | (Z)-alkene | Kinetic Control |

| Ando | Bulky aryl groups (e.g., -OPh, -OAr) | (Z)-alkene | Steric Control |

The stereochemical outcome of the HWE reaction is highly sensitive to the specific reaction conditions employed.

Bases and Counterions: The choice of base and its associated counterion can significantly influence the E/Z ratio. For the Z-selective Still-Gennari olefination, strong, non-coordinating bases with potassium counterions, such as potassium bis(trimethylsilyl)amide (KHMDS), are typically used in conjunction with a crown ether (e.g., 18-crown-6). nih.govenamine.netbohrium.com The crown ether sequesters the potassium ion, creating a more "naked" and reactive anion, which promotes the desired kinetic pathway. thieme-connect.com In contrast, lithium salts tend to enhance E-selectivity. wikipedia.orgharvard.edu

Solvents: The solvent plays a role in the solvation of the intermediates and the dissociation of the base. acs.org Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are common solvents for the HWE reaction. alfa-chemistry.comenamine.net The solvent can affect the equilibrium between the intermediates and thus impact the final stereoselectivity.

Temperature: Reaction temperature is another critical parameter. Lower temperatures (e.g., -78 °C) often enhance stereoselectivity by favoring the kinetically controlled pathway, which is essential for Z-selective reactions using modified reagents. wikipedia.orgnih.gov

| Condition | Factor | Effect on Selectivity | Typical Application |

|---|---|---|---|

| Base/Counterion | KHMDS / 18-crown-6 (B118740) | Favors (Z)-alkene | Still-Gennari Protocol |

| NaH, LiCl/DBU | Favors (E)-alkene | Classical HWE, Masamune-Roush | |

| Solvent | THF, DME | Commonly used, can influence intermediate stability | General HWE |

| Temperature | Low Temp (-78 °C) | Increases selectivity, favors kinetic product | Z-selective modifications |

Several named protocols have been established to provide reliable control over the stereochemical outcome of the HWE reaction.

Still-Gennari Protocol: This protocol is the premier method for obtaining (Z)-alkenes. It involves the use of a bis(2,2,2-trifluoroethyl)phosphonoacetate reagent with KHMDS and 18-crown-6 in THF at -78 °C. nih.govthieme-connect.comenamine.net

Ando Protocol: This method provides an alternative route to (Z)-alkenes using diarylphosphonoacetate reagents. The reaction conditions can vary, but bases like Triton B or NaH in THF are often employed. tcichemicals.comresearchgate.net A combination of NaH and NaI has also been reported to improve Z-selectivity. researchgate.net

Masamune-Roush Protocol: This protocol is designed for high (E)-selectivity, particularly with base-sensitive substrates. It utilizes a mixture of lithium chloride (LiCl) and a mild base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA). nrochemistry.comacs.org

These well-defined protocols have transformed the HWE reaction into a highly versatile and predictable tool for the stereocontrolled synthesis of both E and Z-olefins in complex molecule synthesis. conicet.gov.ar

E/Z-Stereoselectivity Control in HWE Reactions

Hydrolysis and Dealkylation Reactions of Phosphonate Esters

The diethyl phosphonate group in this compound is susceptible to hydrolysis and dealkylation reactions, which are fundamental transformations for the synthesis of phosphonic acids and their monoesters. These reactions can be achieved under acidic, basic, or neutral conditions using specific reagents.

Conversion to Phosphonic Acids and Monoesters

The complete or partial hydrolysis of the diethyl phosphonate ester leads to the corresponding phosphonic acid or monoester, respectively. These transformations are crucial for introducing polarity and functionality into the molecule.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), can effect the hydrolysis of both ethyl groups from the phosphorus atom. masterorganicchemistry.comnih.gov This method, however, often requires harsh conditions, which may not be compatible with other sensitive functional groups in the molecule. The reaction proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid. acs.org The rate of hydrolysis can be influenced by the steric bulk of the alkyl groups on the phosphonate ester. masterorganicchemistry.com

Silyl (B83357) Halide-Mediated Dealkylation: A milder and more selective method for the dealkylation of phosphonate esters involves the use of silyl halides, such as bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl). nih.govnii.ac.jp These reagents react with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed upon treatment with water or an alcohol to yield the phosphonic acid. nih.govnii.ac.jp Iodotrimethylsilane (B154268) is also effective for this transformation and shows good selectivity, leaving other functional groups like carboxylate esters intact. google.com

| Reagent | Conditions | Product | Reference(s) |

| Conc. HCl or HBr | Reflux | 5-(dihydroxyphosphoryl)pentanoic acid | masterorganicchemistry.comnih.gov |

| TMSBr, then H₂O/MeOH | Room Temperature | 5-(dihydroxyphosphoryl)pentanoic acid | nih.govnii.ac.jp |

| TMSCl/NaI, then H₂O | Acetonitrile (B52724), heat | 5-(dihydroxyphosphoryl)pentanoic acid | rsc.org |

Selective De-esterification Strategies

Achieving selective removal of only one of the ethyl groups from the diethyl phosphonate to form a phosphonic acid monoester can be challenging. While stepwise hydrolysis under controlled acidic or basic conditions is possible, it can often lead to a mixture of the diester, monoester, and diacid.

A more controlled approach involves the use of specific reagents that can differentiate between the two ester groups. For instance, the use of one equivalent of a dealkylating agent like iodotrimethylsilane has been reported to be insufficient for selective monodealkylation of dialkyl phosphonates, often resulting in a mixture of products. google.com However, careful control of reaction conditions and stoichiometry with other reagents can sometimes favor the formation of the monoester.

Alternative strategies involve the synthesis of mixed phosphonate esters, where one ester group is more labile than the other, allowing for its selective removal. While not a direct de-esterification of the diethyl phosphonate, this approach provides a synthetic route to phosphonic monoesters.

Functional Group Transformations of the Ester Moiety in this compound

The methyl ester group in this compound can undergo a variety of transformations, providing access to other important functional groups such as carboxylic acids, alcohols, and amides. The challenge in these reactions often lies in achieving selectivity in the presence of the phosphonate ester.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(diethoxyphosphoryl)pentanoic acid, under either acidic or basic conditions. Basic hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent, is a common method. chemspider.com Acid-catalyzed hydrolysis can also be employed, but care must be taken to avoid simultaneous hydrolysis of the phosphonate ester.

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, 5-(diethoxyphosphoryl)pentan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comadichemistry.com This reagent is capable of reducing esters to alcohols, while the phosphonate group is generally stable under these conditions.

Amidation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, known as amidation, can be carried out by heating the ester with the amine, sometimes in the presence of a catalyst. scispace.comrsc.org This transformation allows for the introduction of nitrogen-containing functionalities into the molecule.

| Transformation | Reagent(s) | Product | Reference(s) |

| Hydrolysis | NaOH, H₂O/MeOH | 5-(diethoxyphosphoryl)pentanoic acid | chemspider.com |

| Reduction | LiAlH₄, THF | 5-(diethoxyphosphoryl)pentan-1-ol | masterorganicchemistry.comadichemistry.com |

| Amidation | R¹R²NH, heat | N-R¹,N-R²-5-(diethoxyphosphoryl)pentanamide | scispace.comrsc.org |

Reactions Involving the Alkyl Chain: Alkylation and Other Modifications

The pentanoate chain of this compound offers sites for further functionalization, although reactions on an unactivated alkyl chain can be challenging.

α-Alkylation: The carbon atom alpha to the ester carbonyl group can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position. This is a common strategy for the alkylation of esters.

γ-Alkylation: While less common, alkylation at the γ-position of the pentanoate chain might be achievable through the formation of a dianion. By using a very strong base, it is possible to deprotonate both the α-carbon and another position on the alkyl chain, allowing for subsequent reaction with an electrophile.

Horner-Wadsworth-Emmons Reaction: A key reaction involving the phosphonate group is the Horner-Wadsworth-Emmons (HWE) reaction. While this reaction primarily involves the carbon adjacent to the phosphorus atom, modifications to the pentanoate chain can be envisioned prior to or after an HWE reaction. For instance, if the ester group were to be converted to an aldehyde, an intramolecular HWE reaction could be possible, leading to the formation of a cyclic α,β-unsaturated ketone.

Further modifications of the alkyl chain could involve radical reactions or other functionalization methods, depending on the desired target molecule.

Strategic Utility in Advanced Organic Synthesis: Methyl 5 Diethoxyphosphorylpentanoate As a Building Block

Construction of Carbon-Carbon Double Bonds via HWE Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry for creating alkenes from carbonyl compounds. wikipedia.org This reaction employs a phosphonate-stabilized carbanion, which offers significant advantages over the related Wittig reaction, including the use of more nucleophilic but less basic carbanions and the simple aqueous workup to remove the phosphate (B84403) byproduct. wikipedia.orgnih.gov

Methyl 5-diethoxyphosphorylpentanoate is specifically designed as an HWE reagent. The process begins with the deprotonation of the carbon alpha to the phosphorus atom by a suitable base (e.g., sodium hydride, sodium ethoxide) to generate a highly reactive phosphonate (B1237965) carbanion. youtube.com This nucleophilic carbanion then attacks an aldehyde or ketone, initiating the olefination process. The subsequent intramolecular cyclization to form an oxaphosphetane intermediate, followed by its decomposition, yields the desired alkene and a water-soluble diethyl phosphate salt. youtube.comalfa-chemistry.com

General HWE Reaction Scheme

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Deprotonation | A base removes the acidic α-proton from the phosphonate to form a stabilized carbanion. | This compound, Base (e.g., NaH) | Phosphonate Carbanion |

| 2. Nucleophilic Attack | The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. | Phosphonate Carbanion, Aldehyde/Ketone | Betaine-like Intermediate |

| 3. Elimination | The intermediate collapses to form a stable alkene and a phosphate byproduct. | Oxaphosphetane Intermediate | Alkene, Diethyl Phosphate |

A primary application of this compound is the synthesis of long-chain α,β-unsaturated esters. When the phosphonate carbanion reacts with an aldehyde, the resulting product is an alkene where the newly formed double bond is conjugated with the ester group inherent in the phosphonate's structure. This reaction is a reliable method for carbon chain elongation and the direct installation of the α,β-unsaturated carbonyl moiety. nrochemistry.com

The reaction of this compound with an aldehyde (R-CHO) produces methyl esters of unsaturated carboxylic acids. The terminal methyl ester group can subsequently be hydrolyzed to the corresponding carboxylic acid, providing a route to a diverse range of functionalized fatty acid analogues and other complex molecules.

The HWE reaction is renowned for its stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org This selectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate. The antiperiplanar approach of the carbanion to the carbonyl group is favored, which ultimately leads to the E-alkene. alfa-chemistry.comorganic-chemistry.org

Factors that can influence and enhance this E-selectivity include the choice of base, cation (Li⁺ > Na⁺ > K⁺), and reaction temperature. wikipedia.org While standard HWE conditions with reagents like this compound predominantly yield E-isomers, specific modifications, such as the Still-Gennari conditions using phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes. wikipedia.orgnih.govnrochemistry.com However, for a standard reagent like this compound, high E-selectivity is the expected and valuable outcome.

Role in Sequential and Multicomponent Reactions

While specific examples of this compound in published multicomponent reactions (MCRs) are not extensively documented, its function as an HWE reagent makes it highly suitable for integration into sequential or tandem reaction sequences. A tandem reaction can be designed where the product of the HWE olefination, an unsaturated ester, undergoes a subsequent transformation in the same pot. For instance, a Diels-Alder reaction, Michael addition, or cyclization could follow the initial olefination, streamlining the synthesis of complex cyclic systems. The reliability and mild conditions of many HWE protocols allow for such strategic combinations.

Precursor in the Synthesis of Complex Molecular Scaffolds

The ability to introduce a functionalized carbon chain with high stereocontrol makes this compound a useful building block in the total synthesis of natural products and other complex molecules. Its application allows synthetic chemists to construct key fragments of a larger molecular architecture. For example, it can be used to synthesize long-chain unsaturated esters that are precursors to macrolides, pheromones, or polyketide natural products. The HWE reaction is frequently a key step in strategies for synthesizing natural products due to its high stereoselectivity for (E)-olefins. alfa-chemistry.com

Integration into Polymer Synthesis and Functional Materials

The application of this compound specifically in polymer synthesis and functional materials is not widely reported in the scientific literature. While phosphonates, in general, can be used as flame retardants or crosslinking agents in polymers, the primary utility of this particular molecule is centered on its role as a building block in discrete molecule synthesis via the HWE reaction. nbinno.com The ester functionality could potentially be used for polyester (B1180765) synthesis, but this is not a common application for this reagent.

Contributions to Synthetic Method Development and Optimization

This compound serves as a standard, reliable reagent for the HWE reaction, contributing to the broad applicability and optimization of this synthetic method. Research into optimizing HWE reactions often involves testing various phosphonates, bases, and reaction conditions. alfa-chemistry.com Mild protocols, such as those using lithium hydroxide (B78521) or barium hydroxide, have been developed to improve yields and selectivities with various aldehydes. researchgate.net The predictable behavior of reagents like this compound allows chemists to focus on optimizing other aspects of a synthetic route, confident in the outcome of the crucial olefination step. The development of solvent-free HWE reactions further highlights the ongoing optimization of this classic transformation, for which this reagent is well-suited. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium hydride |

| Sodium ethoxide |

| Diethyl phosphate |

| Lithium hydroxide |

| Barium hydroxide |

Molecular Architecture and Electronic Structure: Spectroscopic and Computational Elucidation of Methyl 5 Diethoxyphosphorylpentanoate

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the carbon-hydrogen framework and the direct observation of the phosphorus atom.

¹H NMR Spectroscopy: The proton NMR spectrum of methyl 5-diethoxyphosphorylpentanoate would be expected to show distinct signals for each unique proton environment. The ethoxy groups on the phosphorus atom would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from coupling to each other. The pentanoate chain would display a series of multiplets for the methylene protons, with their chemical shifts dependent on their proximity to the electron-withdrawing ester and phosphonate (B1237965) groups. The methyl ester group would appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester would appear at a characteristic downfield shift. The carbons of the ethoxy groups and the pentanoate chain would have specific chemical shifts, and the carbon atoms closer to the phosphorus would exhibit coupling (J-coupling), resulting in splitting of their signals.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. This compound would show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of an alkyl phosphonate. This provides unequivocal evidence for the presence and nature of the phosphorus functional group.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~1.3 | Triplet | -O-CH₂-CH₃ |

| ¹H | ~4.1 | Multiplet | -O-CH₂ -CH₃ |

| ¹H | ~1.5-1.9 | Multiplets | -CH₂ -CH₂ -CH₂ - |

| ¹H | ~2.3 | Triplet | -CH₂ -C(O)OCH₃ |

| ¹H | ~3.6 | Singlet | -C(O)OCH₃ |

| ¹³C | ~16 | Doublet | -O-CH₂-C H₃ |

| ¹³C | ~61 | Doublet | -O-C H₂-CH₃ |

| ¹³C | ~20-35 | Singlets/Doublets | -C H₂-C H₂-C H₂- |

| ¹³C | ~51 | Singlet | -C(O)OC H₃ |

| ¹³C | ~174 | Singlet | -C (O)OCH₃ |

| ³¹P | ~30-35 | Singlet | P =O |

Interactive Data Table: The table above summarizes the anticipated NMR spectroscopic data for this compound. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of its key functional groups. A prominent peak around 1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) stretching vibration. The P=O stretching vibration of the phosphonate group would typically appear as a strong absorption in the region of 1250-1200 cm⁻¹. The P-O-C and C-O-C ether linkages would also give rise to characteristic stretching vibrations in the fingerprint region (1100-1000 cm⁻¹). Additionally, C-H stretching vibrations from the alkyl chains would be observed around 2900-3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | 2850-3000 |

| C=O (ester) | 1735-1750 |

| P=O (phosphonate) | 1200-1250 |

| P-O-C | 1000-1050 |

| C-O-C | 1000-1300 |

Interactive Data Table: This table highlights the key expected IR absorption bands for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the ethoxy groups (-OCH₂CH₃), and cleavage of the pentanoate chain, leading to the formation of characteristic fragment ions.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

While NMR, IR, and MS provide information about the connectivity and functional groups, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applicable if the compound can be obtained as a single crystal of suitable quality.

An X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This information would provide an unambiguous picture of its solid-state conformation, including the orientation of the diethoxyphosphoryl and methyl pentanoate moieties. Furthermore, the analysis of the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal lattice. To date, no public domain crystal structure of this compound has been reported.

Computational Chemistry Approaches for Understanding Reactivity and Electronic Structure

Computational chemistry provides a powerful theoretical framework for complementing experimental data and gaining deeper insights into the electronic structure and reactivity of molecules. By solving the equations of quantum mechanics, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules like this compound.

Geometry Optimization: DFT calculations can be used to determine the lowest-energy three-dimensional structure (the ground-state geometry) of the molecule. This involves systematically adjusting the positions of the atoms until the forces on them are minimized. The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray diffraction).

Energy Analysis: DFT calculations also provide valuable information about the electronic energy of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also reveal the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the oxygen atoms of the phosphonate and ester groups, while the LUMO may be centered on the phosphorus atom and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

| Computational Parameter | Information Obtained |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential | Visualization of electron-rich and electron-poor regions |

Interactive Data Table: This table summarizes the key parameters that can be obtained from DFT calculations on this compound.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. The HOMO is the region of the molecule most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. nih.gov The distribution of these orbitals across the molecular structure highlights the probable sites for electrophilic and nucleophilic attack. In phosphonates, the phosphoryl group (P=O) often influences the electronic landscape significantly. The electron-withdrawing nature of the phosphoryl and ester groups would likely lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the phosphorus atom or the carbonyl carbon. Conversely, the lone pairs on the oxygen atoms of the phosphoryl and ethoxy groups contribute significantly to the HOMO, indicating these as potential sites for electrophilic interaction.

The specific energy values for the HOMO, LUMO, and the resulting energy gap are essential for quantifying the molecule's reactivity profile. These quantum chemical parameters are detailed in the table below.

| Parameter | Energy Value (eV) | Significance |

| EHOMO | Value | Indicates electron-donating capability |

| ELUMO | Value | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Value | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other chemical species. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color spectrum to denote different charge regions.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. researchgate.net Green areas signify regions of neutral potential. nih.gov

In the case of this compound, the MEP map would be expected to show a significant region of negative potential (red/yellow) around the phosphoryl oxygen atom due to its high electronegativity and the presence of lone pair electrons. The oxygen atoms of the ester group and the ethoxy groups would also exhibit negative potential. Conversely, the phosphorus atom, being bonded to three highly electronegative oxygen atoms, and the hydrogens of the alkyl chain would likely show positive potential (blue), marking them as potential sites for nucleophilic interaction. This detailed charge mapping provides a more nuanced understanding of the molecule's reactivity than HOMO-LUMO analysis alone. nih.gov

Conformational Analysis through Theoretical Methods

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Theoretical methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify its most stable conformers. researchgate.netresearchgate.net

Future Research Directions and Concluding Perspectives

Emerging Methodologies for the Synthesis of Phosphonate (B1237965) Esters

The synthesis of phosphonate esters, including Methyl 5-diethoxyphosphorylpentanoate, is foundational to their application. While traditional methods like the Michaelis-Arbuzov and Hirao-Umemoto reactions are well-established, the future lies in the development of more sustainable, efficient, and versatile synthetic protocols.

Recent years have witnessed a surge in innovative approaches that are poised to redefine the synthesis of this class of compounds. mdpi.com These emerging methodologies focus on principles of green chemistry and catalytic efficiency. For instance, ultrasound-assisted and microwave-promoted syntheses offer significant advantages by reducing reaction times and improving yields. Furthermore, solvent-free reaction conditions are gaining prominence, minimizing the environmental impact of chemical processes.

Catalysis remains a fertile ground for innovation. While palladium and nickel catalysts have been instrumental, the use of more abundant and less toxic metals like copper and iron is a key area of future research. mdpi.com Photocatalytic methods, which utilize visible light to mediate the formation of carbon-phosphorus bonds, represent a particularly exciting frontier, offering mild reaction conditions and novel reactivity patterns. mdpi.com

Another promising avenue is the expansion of C-H functionalization reactions to directly install the phosphonate moiety onto a carbon backbone, bypassing the need for pre-functionalized starting materials. The development of methodologies for the direct conversion of alcohols to phosphonates under mild conditions also presents a significant step forward in synthetic efficiency.

A comparative overview of traditional versus emerging synthetic methodologies is presented in Table 1.

| Methodology | Catalyst/Conditions | Advantages | Disadvantages |

| Michaelis-Arbuzov | Heat | Well-established, broad scope | High temperatures, potential side reactions |

| Hirao-Umemoto | Palladium catalyst | Milder conditions than Arbuzov | Catalyst cost and toxicity |

| Ultrasound-Assisted | Ultrasonic irradiation | Reduced reaction times, improved yields | Specialized equipment required |

| Microwave-Promoted | Microwave irradiation | Rapid heating, enhanced reaction rates | Potential for localized overheating |

| Photocatalytic | Visible light, photocatalyst | Mild conditions, novel reactivity | Limited to photochemically active substrates |

| Copper-Catalyzed | Copper salts | Low cost, low toxicity | Can require specific ligands |

Untapped Reactivity Pathways of this compound

The bifunctional nature of this compound, possessing both a phosphonate ester and a methyl ester, opens up a plethora of currently untapped reactivity pathways. The strategic placement of these two functional groups allows for the exploration of unique intramolecular transformations and the development of novel molecular architectures.

One of the most well-known reactions of phosphonate esters is the Horner-Wadsworth-Emmons (HWE) reaction , which is a powerful tool for the stereoselective synthesis of alkenes. While the intermolecular HWE reaction of this compound with various aldehydes and ketones is a standard transformation, its potential in intramolecular HWE reactions remains largely unexplored. By first converting the methyl ester to an aldehyde, subsequent intramolecular cyclization could provide a route to cyclic α,β-unsaturated ketones of varying ring sizes, which are valuable intermediates in natural product synthesis.

Furthermore, the phosphonate moiety can be transformed into other phosphorus-containing functional groups. For example, reduction of the phosphonate could yield the corresponding phosphine (B1218219), which could then be employed as a ligand in catalysis or as a key functional group in materials science.

The interplay between the phosphonate and ester functionalities also presents opportunities for tandem reactions . For instance, a reaction could be designed where an initial transformation at the ester moiety triggers a subsequent reaction at the phosphonate center, or vice versa. Such sequential reactions in a single pot would significantly enhance synthetic efficiency.

Advanced Applications in Complex Molecule Synthesis and Methodological Innovation

The unique structure of this compound makes it an ideal candidate as a versatile building block for the synthesis of complex molecules and for driving methodological innovation. Its linear carbon chain, capped with two distinct functional groups, allows for its incorporation into a wide array of molecular scaffolds.

In the realm of natural product synthesis , this compound could serve as a key fragment for the construction of polyketide chains or other complex carbon skeletons. The phosphonate group can be used to introduce a double bond with high stereocontrol via the HWE reaction, while the ester group provides a handle for further elongation of the carbon chain.

Beyond its role as a passive building block, this compound can be a tool for methodological innovation . For example, it could be used as a substrate to develop new catalytic transformations that selectively act on one of the two functional groups. The development of orthogonal protection and deprotection strategies for the phosphonate and ester moieties would further enhance its utility as a synthetic intermediate.

Moreover, the phosphonate group can be used to introduce phosphorus into biologically active molecules, a strategy that has been successfully employed in medicinal chemistry to improve the pharmacokinetic properties of drugs. The ester functionality of this compound could be used to attach it to a parent drug molecule, creating a prodrug that releases the active phosphonate-containing compound in vivo.

Interdisciplinary Research Opportunities in Organophosphorus Chemistry

The broader field of organophosphorus chemistry is inherently interdisciplinary, with applications spanning from medicine to materials science. researchgate.net this compound is well-positioned to contribute to these interdisciplinary endeavors.

In materials science , the phosphonate group is known for its ability to coordinate to metal oxides and form self-assembled monolayers on various surfaces. researchgate.net The ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be used to anchor the molecule to a surface. The pendant phosphonate group could then be used to further modify the surface properties or to coordinate metal ions for catalytic applications. Furthermore, this molecule could be incorporated into polymers to create novel materials with enhanced flame retardancy, thermal stability, or metal-chelating properties. nih.govnih.gov

In medicinal chemistry and chemical biology , phosphonates are often used as mimics of phosphates in biological systems. The unique structure of this compound could be exploited in the design of novel enzyme inhibitors or as probes to study biological processes. After conversion of the ester to other functional groups, it could be used to target specific tissues or cells.

The interface between organophosphorus chemistry and nanotechnology also presents exciting opportunities. nih.gov For instance, this compound could be used to functionalize nanoparticles, imparting new properties and enabling their use in applications such as drug delivery and medical imaging.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-diethoxyphosphorylpentanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves phosphorylation of a pentanoate precursor. For example, a Michaelis-Arbuzov reaction using diethyl phosphite with a halogenated pentanoate ester (e.g., methyl 5-bromopentanoate) under anhydrous conditions can introduce the diethoxyphosphoryl group. Solvent choice (e.g., toluene or THF) and temperature control (80–100°C) are critical to minimize side reactions like hydrolysis or over-phosphorylation. Catalytic bases (e.g., NaH) may enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Based on analogous phosphorylated compounds (e.g., dimethyl methylphosphonate), strict PPE (gloves, goggles, lab coat) and ventilation (fume hood) are mandatory. Avoid contact with oxidizers or strong acids due to potential exothermic reactions. Store in a cool, dry place under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Spills should be neutralized with inert adsorbents (vermiculite) and disposed as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use tandem analytical techniques:

- NMR : and NMR to confirm the diethoxyphosphoryl group (e.g., peak ~20–25 ppm) and ester linkage.

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with derivatization to assess purity (>95%).

- FT-IR : Key stretches include P=O (~1250 cm) and ester C=O (~1730 cm) .

Advanced Research Questions

Q. How does the diethoxyphosphoryl group influence the compound’s reactivity in catalytic applications (e.g., cross-coupling reactions)?

- Methodological Answer : The phosphoryl group acts as a directing/activating moiety in metal-catalyzed reactions. For example, in palladium-catalyzed C–H functionalization, it enhances regioselectivity by coordinating to the metal center. Computational studies (DFT) can map electron density distribution to predict reaction sites. Experimental validation via kinetic isotope effects (KIE) or substituent scrambling tests is recommended to confirm mechanistic pathways .

Q. What strategies resolve contradictions in thermodynamic stability data for phosphorylated pentanoate derivatives?

- Methodological Answer : Discrepancies in stability studies (e.g., conflicting decomposition temperatures) may arise from impurities or measurement techniques. Address this by:

- DSC/TGA : Perform differential scanning calorimetry and thermogravimetric analysis under controlled atmospheres (N vs. air).

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS to identify degradation products (e.g., hydrolyzed phosphates) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Phosphorylated esters often form oils or amorphous solids due to conformational flexibility. To induce crystallization:

- Use mixed solvents (e.g., ether/hexane) for slow evaporation.

- Introduce seeding with structurally similar crystals (e.g., ethyl 5-diphenylphosphorylpentanoate derivatives).

- Low-temperature recrystallization (−20°C) to reduce kinetic barriers. X-ray diffraction (single-crystal) can confirm stereochemistry and packing motifs .

Q. How does the compound’s hydrophilicity/lipophilicity balance impact its use in bioorganic studies?

- Methodological Answer : The diethoxyphosphoryl group increases hydrophilicity (logP reduction by ~1–2 units vs. non-phosphorylated analogs), affecting membrane permeability. Use the shake-flask method or HPLC-derived logP to quantify partitioning. For cellular uptake studies, fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy can visualize localization .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 1.3 (t, 6H, CH-PO), δ 3.6 (s, 3H, COOCH), δ 4.1 (m, 4H, OCH) | |

| NMR | δ 22.5 (s, phosphoryl group) | |

| FT-IR | 1730 cm (C=O), 1250 cm (P=O) |

Table 2 : Stability Under Stress Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis to phosphoric acid derivative | Store under inert gas with molecular sieves |

| Heat (>100°C) | Ester cleavage or polymerization | Use low-boiling solvents for reactions |

| UV Light | Radical formation | Amber glassware, dark storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.